REACTION_CXSMILES
|
[CH:1](=O)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[CH3:9][C:10](=[O:14])[CH2:11][CH2:12][CH3:13].[OH-].[Na+]>>[CH:9]([C:10]([CH2:11][CH2:12][CH3:13])=[O:14])=[CH:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:2.3|
|
Name
|
|
Quantity
|
30 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)=O
|
Name
|
2-pentanone
|
Quantity
|
67.33 g
|
Type
|
reactant
|
Smiles
|
CC(CCC)=O
|
Name
|
|
Quantity
|
40 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 (± 5) °C
|
Type
|
CUSTOM
|
Details
|
stirred at 55-65° C. for 10 hr
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled to room temperature
|
Type
|
CUSTOM
|
Details
|
the aqueous layer was once separated
|
Type
|
ADDITION
|
Details
|
5% Brine (20 g) was added
|
Type
|
STIRRING
|
Details
|
after stirring
|
Type
|
CUSTOM
|
Details
|
the aqueous layer was separated
|
Type
|
DISTILLATION
|
Details
|
The low boiling point content such as 2-pentanone, benzaldehyde and the like in the obtained organic layer were distilled away under reduced pressure
|
Reaction Time |
10 h |
Name
|
|
Type
|
product
|
Smiles
|
C(=CC1=CC=CC=C1)C(=O)CCC
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 79.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |